4-Tert-butyl-2,6-bis(methylsulfanyl)phenol
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Overview
Description
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C12H18OS2 It is characterized by the presence of a phenolic hydroxyl group, two methylsulfanyl groups, and a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis(methylsulfanyl)phenol typically involves the alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The resulting intermediate is then treated with methylsulfanyl chloride to introduce the methylsulfanyl groups. The reaction conditions often include elevated temperatures and the use of solvents like toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The methylsulfanyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with applications in the rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in lubricants and other industrial applications.
Uniqueness
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
90033-55-9 |
---|---|
Molecular Formula |
C12H18OS2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
4-tert-butyl-2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C12H18OS2/c1-12(2,3)8-6-9(14-4)11(13)10(7-8)15-5/h6-7,13H,1-5H3 |
InChI Key |
DUTGBDKDADHNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC)O)SC |
Origin of Product |
United States |
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